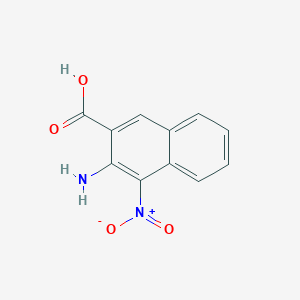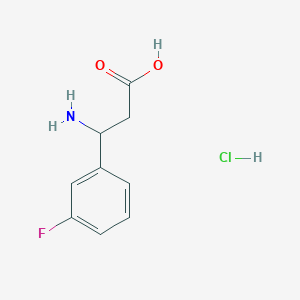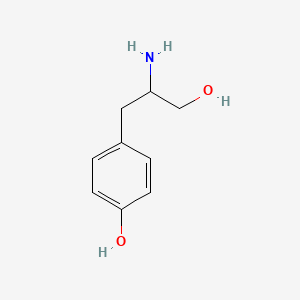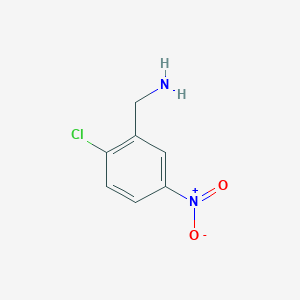
2-(2-Bromoallyl)isoindoline-1,3-dione
概要
説明
2-(2-Bromoallyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromoallyl group in this compound adds to its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoallyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a bromoallyl halide under basic conditions. One common method involves the use of potassium carbonate as a base in an aprotic solvent such as dimethylformamide. The reaction proceeds through nucleophilic substitution, where the bromoallyl group is introduced to the isoindoline-1,3-dione core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
化学反応の分析
Types of Reactions
2-(2-Bromoallyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoallyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione core or the bromoallyl group.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: Catalysts such as palladium or copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted isoindoline-1,3-dione, while oxidation can introduce hydroxyl or carbonyl groups .
科学的研究の応用
2-(2-Bromoallyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 2-(2-Bromoallyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the isoindoline-1,3-dione core can interact with specific receptors, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)isoindoline-1,3-dione: Similar structure but with an ethyl group instead of an allyl group.
2-(2-Hydroxyphenyl)isoindoline-1,3-dione: Contains a hydroxyphenyl group, leading to different reactivity and applications.
Uniqueness
2-(2-Bromoallyl)isoindoline-1,3-dione is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it valuable in synthetic chemistry and medicinal research .
特性
IUPAC Name |
2-(2-bromoprop-2-enyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIRTORSRBLZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B3268909.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3268915.png)

![Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B3268927.png)







